molecular formula C20H14Cl2N2O2 B11020016 N-(3,4-dichlorophenyl)-3-[(phenylcarbonyl)amino]benzamide

N-(3,4-dichlorophenyl)-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11020016
M. Wt: 385.2 g/mol
InChI Key: JUXVJSSXPSOBSU-UHFFFAOYSA-N
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Description

3-(BENZOYLAMINO)-N-(3,4-DICHLOROPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of benzoylamino and dichlorophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZOYLAMINO)-N-(3,4-DICHLOROPHENYL)BENZAMIDE typically involves the reaction of benzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoylamino compound, which is then coupled with benzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(BENZOYLAMINO)-N-(3,4-DICHLOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(BENZOYLAMINO)-N-(3,4-DICHLOROPHENYL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(BENZOYLAMINO)-N-(3,4-DICHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with DNA or RNA, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(BENZOYLAMINO)-N-(3,4-DICHLOROPHENYL)BENZAMIDE: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of 3-(BENZOYLAMINO)-N-(3,4-DICHLOROPHENYL)BENZAMIDE lies in its specific combination of benzoylamino and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

3-benzamido-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-17-10-9-16(12-18(17)22)24-20(26)14-7-4-8-15(11-14)23-19(25)13-5-2-1-3-6-13/h1-12H,(H,23,25)(H,24,26)

InChI Key

JUXVJSSXPSOBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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